Sgx-523

Description

A MET receptor tyrosine kinase inhibitor.

MET Tyrosine Kinase Inhibitor SGX523 is an orally bioavailable small molecule, c-Met inhibitor with potential antineoplastic activity. MET receptor tyrosine kinase inhibitor SGX523 specifically binds to c-Met protein, or hepatocyte growth factor receptor (HGFR), preventing binding of hepatocyte growth factor (HGF) and disrupting the MET signaling pathway; this agent may induce cell death in tumor cells expressing c-Met. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays an important role in tumor cell proliferation, survival, invasion, and metastasis, and in tumor angiogenesis.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

IUPAC Name |

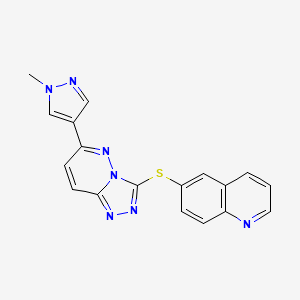

6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7S/c1-24-11-13(10-20-24)16-6-7-17-21-22-18(25(17)23-16)26-14-4-5-15-12(9-14)3-2-8-19-15/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZUAADEACICHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647300 | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022150-57-7 | |

| Record name | 6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022150-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SGX-523 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SGX-523 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SGX-523 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8SQN09KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SGX-523: A Technical Guide to its Mechanism of Action as a Highly Selective MET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGX-523 is a potent and exceptionally selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase (RTK).[1][2][3][4] The c-Met pathway, when aberrantly activated, is a critical driver in the proliferation, survival, invasion, and metastasis of various human cancers.[5][6][7][8] this compound demonstrated significant anti-tumor activity in preclinical models by effectively inhibiting c-Met signaling.[1][2][3][9] However, its clinical development was halted during Phase I trials due to unexpected renal toxicity in humans, which was not predicted by preclinical toxicology studies in rats and dogs.[10][11][12] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction to c-Met Signaling and its Role in Oncology

The c-Met proto-oncogene encodes the c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR). It is a transmembrane tyrosine kinase that is essential for embryonic development, tissue repair, and wound healing. The sole known ligand for c-Met is the hepatocyte growth factor (HGF).

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues within its kinase domain. This activation triggers the recruitment of adaptor proteins, such as Gab1 and Grb2, initiating a cascade of downstream signaling pathways.[5][7][8] The principal signaling networks activated by c-Met include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation and growth.[5][8]

-

PI3K-AKT-mTOR Pathway: Promotes cell survival, growth, and metabolism while inhibiting apoptosis.[5]

-

JAK-STAT Pathway: Regulates the transcription of genes involved in cell proliferation, survival, and differentiation.[5]

Dysregulation of c-Met signaling, through mechanisms such as gene amplification, activating mutations, or autocrine/paracrine HGF/c-Met loops, is a well-established oncogenic driver in a multitude of solid tumors, including those of the lung, stomach, kidney, and brain (glioblastoma).[1][5][7] This aberrant signaling contributes to aggressive tumor phenotypes, including enhanced invasion and metastasis, making c-Met an attractive target for cancer therapy.[6][7]

Mechanism of Action of this compound

This compound functions as a selective inhibitor of the c-Met receptor tyrosine kinase.[13] Its mechanism of action is characterized by the following key features:

-

ATP-Competitive Inhibition: this compound binds to the ATP-binding pocket of the c-Met kinase domain, directly competing with endogenous ATP.[1][2][4][10][11] This prevents the transfer of a phosphate group to tyrosine residues, thereby inhibiting the autophosphorylation and activation of the receptor.[13]

-

High Selectivity: this compound exhibits remarkable selectivity for c-Met. In biochemical assays, it was found to be over 1,000-fold more selective for c-Met than for a panel of over 200 other protein kinases, including the closely related RON kinase.[1][2][3][9]

-

Conformational Stabilization: Crystallographic studies have revealed that this compound stabilizes c-Met in a unique, inactive conformation.[1][2][9] This conformation is inaccessible to other protein kinases, providing a structural basis for its exquisite selectivity.

-

Preference for Unphosphorylated MET: this compound demonstrates a higher binding affinity for the less active, unphosphorylated form of the c-Met kinase domain compared to the active, phosphorylated enzyme.[9][14] This suggests a preferential binding to the inactive state of the receptor, preventing its activation.

The inhibition of c-Met autophosphorylation by this compound blocks the recruitment of downstream signaling molecules, leading to the suppression of the pro-oncogenic pathways detailed above. This ultimately results in the inhibition of tumor cell proliferation, survival, and migration, and can induce apoptosis.[1][13]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: Biochemical Activity of this compound

| Parameter | Target | Value | Reference |

| IC50 | c-Met Kinase | 4 nM | [1][2][4][9][15] |

| Ki | Unphosphorylated c-Met | 2.7 nM | [4][9][14] |

| Ki | Phosphorylated c-Met | 23 nM | [4][9][14] |

| Selectivity | vs. >200 other kinases | >1,000-fold | [1][2][3] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| GTL-16 | Gastric Carcinoma | MET Autophosphorylation | 40 nM | [15][16] |

| A549 (HGF-stimulated) | Lung Carcinoma | MET Autophosphorylation | 12 nM | [15][16] |

| NCI-H1993 | Non-Small Cell Lung | Cell Growth | 20 nM | [15] |

| MKN-45 | Gastric Carcinoma | Cell Growth | 113 nM | [15] |

| Hs746T | Gastric Carcinoma | Cell Growth | 35 nM | [15] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro c-Met Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

Methodology:

-

Reagents and Materials: Recombinant human c-Met kinase domain, a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, this compound at various concentrations, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. Prepare a reaction mixture containing the c-Met enzyme and the substrate in the kinase buffer. b. Add serial dilutions of this compound or a vehicle control (DMSO) to the wells of a microplate. c. Add the enzyme/substrate mixture to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Terminate the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent and a microplate reader.

-

Data Analysis: The luminescence signal is converted to percent inhibition relative to the vehicle control. The IC₅₀ value is then calculated by fitting the data to a four-parameter logistic curve.

Cellular MET Autophosphorylation Assay (Western Blot)

Objective: To assess the ability of this compound to inhibit c-Met activation within a cellular context.

Methodology:

-

Cell Culture: Culture a c-Met dependent cancer cell line (e.g., GTL-16, which has MET gene amplification) to 70-80% confluency.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours). For cell lines that are not constitutively active, stimulate with HGF for 15-30 minutes prior to lysis.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235). e. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total c-Met. The intensity of the phospho-c-Met bands is quantified and normalized to the total c-Met bands.

Cell Proliferation Assay

Objective: To measure the effect of this compound on the growth and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Add serial dilutions of this compound to the wells and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Quantification of Viable Cells: a. MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. After a few hours, solubilize the crystals with a detergent and measure the absorbance at 570 nm. b. Luminescent Cell Viability Assay: Add a reagent that quantifies ATP levels (e.g., CellTiter-Glo®). The luminescent signal is proportional to the number of viable cells.

-

Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition compared to vehicle-treated control cells. The GI₅₀ (concentration for 50% growth inhibition) is determined using non-linear regression analysis.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U87MG glioblastoma or GTL-16 gastric cancer cells) into the flank of each mouse.

-

Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer this compound orally at various doses (e.g., 10-30 mg/kg, twice daily) and a vehicle control to the respective groups.

-

Monitoring: Monitor the tumor volume (typically measured with calipers) and the body weight of the mice regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Compare the tumor growth curves between the this compound treated groups and the vehicle control group. The percentage of tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Clinical Development and Discontinuation

This compound entered Phase I clinical trials in patients with advanced solid tumors.[17][18] Two open-label, dose-escalation studies were initiated to evaluate both intermittent and continuous dosing schedules.[10][11][12]

However, the trials were terminated prematurely due to unexpected and severe renal toxicity.[10][11][12] Patients receiving daily doses of 80 mg or more developed renal failure.[10][11][12] Subsequent analysis revealed that this toxicity was caused by the formation of insoluble metabolites of this compound in the renal tubules, leading to crystal nephropathy.[10][11][12] Importantly, these toxic metabolites were not observed in the preclinical toxicology studies conducted in rats and dogs, highlighting a significant species-specific difference in metabolism.[10][11] Due to this unforeseen toxicity, the clinical development of this compound was permanently discontinued.[10][11][12]

Conclusion

This compound is a well-characterized, highly selective, and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Its mechanism of action involves the direct inhibition of c-Met autophosphorylation, leading to the suppression of key oncogenic signaling pathways and resulting in significant anti-tumor activity in preclinical models. The exquisite selectivity of this compound, attributed to its ability to stabilize a unique inactive conformation of the c-Met kinase, made it a valuable tool for interrogating the role of c-Met in cancer.

Despite its promising preclinical profile, the discovery of severe, species-specific renal toxicity during Phase I clinical trials led to the cessation of its development. The case of this compound serves as a critical lesson in drug development, emphasizing the challenges of predicting human metabolism and toxicity from preclinical models and underscoring the importance of thorough metabolic profiling in early-stage clinical candidates. While this compound itself will not advance, the detailed understanding of its mechanism and selectivity continues to inform the development of next-generation c-Met inhibitors for cancer therapy.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 6. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 7. promega.com [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 18. In vitro kinase assay [protocols.io]

Sgx-523 as a selective MET inhibitor

An In-depth Technical Guide to SGX-523: A Selective MET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and exquisitely selective, ATP-competitive small molecule inhibitor of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase.[1] Dysregulation of the MET signaling pathway is a key driver in numerous human cancers, making it a prime target for therapeutic intervention.[2][3] this compound demonstrated significant promise in preclinical studies, effectively inhibiting MET-dependent cancer cell proliferation, migration, and tumor growth in xenograft models.[1] However, its clinical development was halted during Phase I trials due to unexpected renal toxicity in human subjects, which was not predicted by preclinical animal models.[4] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, experimental methodologies, and the clinical findings that led to its discontinuation.

Introduction to MET Signaling and this compound

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates a cascade of downstream signaling pathways.[5] These pathways, including the RAS-MAPK and PI3K-AKT cascades, are crucial for normal cellular processes like proliferation, motility, and morphogenesis.[6] In oncology, aberrant MET signaling—driven by gene amplification, mutation, or overexpression—promotes tumor growth, angiogenesis, and metastasis.[2][3]

This compound was developed as a highly selective inhibitor to target this pathway.[7] Its exceptional selectivity was a key feature, promising targeted efficacy with minimal off-target effects.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the MET kinase domain.[1] Crystallographic studies revealed that this compound binds to and stabilizes MET in a unique, inactive conformation. This conformation is inaccessible to other protein kinases, providing a structural basis for its high selectivity.[1] The inhibitor shows a higher affinity for the less active, unphosphorylated form of MET compared to the active, phosphorylated enzyme, which is consistent with its preference for binding to an inactive state.[8] By blocking the ATP-binding site, this compound prevents MET autophosphorylation and the subsequent activation of downstream signaling molecules, thereby inhibiting MET-driven oncogenic activities.[9]

Quantitative Data

The preclinical efficacy of this compound was extensively quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Biochemical Potency and Selectivity

| Parameter | Target | Value | Reference |

| IC₅₀ | MET Kinase | 4 nM | [1] |

| Kᵢ (unphosphorylated) | MET Kinase | 2.7 nM | [8] |

| Kᵢ (phosphorylated) | MET Kinase | 23 nM | [8] |

| Selectivity | Over >200 other kinases | >1,000-fold | [1] |

| Activity vs. RON | Closely related kinase | No inhibition at µM concentrations | [1] |

Table 2: In Vitro Cellular Activity

| Assay | Cell Line | Value (IC₅₀) | Reference |

| MET Autophosphorylation | GTL16 (gastric cancer) | 40 nM | [10] |

| MET Autophosphorylation | A549 (lung cancer) | 12 nM | [10] |

| Cell Growth | H1993 (lung cancer) | 20 nM | [11] |

| Cell Growth | MKN45 (gastric cancer) | 113 nM | [11] |

| Cell Growth | Hs746T (gastric cancer) | 35 nM | [11] |

Table 3: In Vivo Antitumor Activity

| Tumor Model | Dosing Schedule | Outcome | Reference |

| GTL16 Xenograft | ≥10 mg/kg, twice daily (oral) | Significant tumor growth retardation | [8] |

| U87MG Xenograft | 10 mg/kg, twice daily (oral) | Potent tumor growth inhibition | [12] |

| U87MG Xenograft | 30 mg/kg, twice daily (oral) | Clear tumor regression | [12] |

| H441 Xenograft | 30 mg/kg, twice daily (oral) | Retardation of tumor growth | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments used to characterize this compound.

MET Kinase Assay (Biochemical)

This assay quantifies the inhibitory activity of this compound on the purified MET kinase domain.

-

Reaction Setup: Prepare a reaction mixture in a 96- or 384-well plate containing 100 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 1 mg/mL Bovine Serum Albumin (BSA), and 20 nM purified MET kinase domain.[13]

-

Inhibitor Addition: Add this compound at various concentrations (typically in DMSO, final concentration ≤1%).[14]

-

Substrate Addition: Add 0.3 mg/mL of a generic kinase substrate, such as poly(Glu-Tyr).[13]

-

Initiation: Start the kinase reaction by adding ATP at a concentration near its Kₘ value.[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 21°C or 30°C) for a defined period (e.g., 60 minutes).[11][13]

-

Detection: Terminate the reaction and quantify the amount of ADP produced (correlating with kinase activity). A common method is using a luminescence-based assay like Kinase-Glo®, which measures the remaining ATP.[13] The luminescence signal is inversely proportional to kinase activity.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and use a nonlinear regression model to calculate the IC₅₀ value.[15]

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., GTL16, H1993) in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[16]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a period of 48 to 96 hours.[17]

-

Viability Assessment: Quantify cell viability using a metabolic assay. Common methods include:

-

Measurement: Read the absorbance or luminescence using a microplate reader.

-

Data Analysis: Normalize the results to untreated control wells and calculate the IC₅₀ for cell growth inhibition.

Transwell Migration/Invasion Assay

This assay assesses the impact of this compound on cancer cell motility and invasion.

-

Chamber Preparation: Use Transwell inserts (typically with 8 µm pores). For invasion assays, coat the top of the membrane with a layer of Matrigel (an extracellular matrix protein mixture) to simulate a tissue barrier.[19] For migration assays, the membrane is left uncoated.[19]

-

Cell Preparation: Starve the cancer cells in a serum-free medium for several hours before the assay.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum or HGF) to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in a serum-free medium containing the desired concentration of this compound or vehicle control and add them to the upper chamber (e.g., 1 x 10⁵ cells/well).[20]

-

Incubation: Incubate the plate for 18-24 hours to allow cells to migrate or invade through the membrane.[20]

-

Analysis:

-

Remove non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated to the bottom surface of the membrane with a stain like crystal violet.[20]

-

Count the stained cells in several random microscopic fields to quantify migration or invasion.

-

Human Tumor Xenograft Study

This in vivo assay evaluates the antitumor efficacy of this compound in a living organism.

-

Animal Model: Use immunocompromised mice, such as athymic nude mice, to prevent rejection of human tumor cells.[1]

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells like U87MG or GTL16) into the flank of each mouse.[1][21]

-

Tumor Growth and Treatment Initiation: Monitor tumor growth regularly using calipers. When tumors reach a predetermined volume (e.g., 90-100 mm³), randomize the mice into treatment and control groups.[5][21]

-

Drug Administration: Administer this compound orally (by gavage) according to the planned dosing schedule (e.g., 30 mg/kg twice daily). The control group receives a vehicle solution.[8]

-

Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.[1]

-

Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunoblotting for target engagement).[1]

Visualizations: Pathways and Workflows

MET Signaling Pathway

The following diagram illustrates the core components of the MET signaling pathway that are blocked by this compound.

Caption: Simplified MET signaling cascade and the inhibitory action of this compound.

Kinase Inhibitor Discovery Workflow

This diagram outlines a typical workflow for the discovery and preclinical development of a kinase inhibitor like this compound.

Caption: A standard workflow for kinase inhibitor preclinical development.

This compound: Preclinical to Clinical Translation

This diagram illustrates the logical progression and ultimate discrepancy between preclinical and clinical findings for this compound.

Caption: The translational journey of this compound from preclinical success to clinical failure.

Clinical Development and Discontinuation

Based on its strong preclinical profile, this compound entered Phase I clinical trials in early 2008 for patients with advanced solid tumors.[22] The studies were designed to evaluate the safety, tolerability, and pharmacokinetics of this compound using both continuous and intermittent oral dosing schedules.[22]

However, the trials were terminated prematurely when patients receiving daily doses of 80 mg or more developed unexpected and severe renal failure.[4] This dose-limiting toxicity had not been observed in the standard two-species (rat and dog) preclinical toxicology studies.[4] Subsequent investigation revealed that the renal toxicity in humans was a crystal nephropathy caused by the formation of two insoluble metabolites of this compound.[23] Pharmacokinetic analysis showed that these metabolites were formed at significantly higher levels in humans than in the preclinical animal models.[4] Further studies in primates were able to replicate the human findings, confirming a critical species-specific difference in drug metabolism.[23] Due to this unforeseen and severe toxicity, the clinical development of this compound was permanently discontinued.[4]

Conclusion

This compound stands as a powerful example of a highly selective and potent kinase inhibitor that demonstrated exceptional promise in preclinical cancer models. The technical data underscore its effectiveness in inhibiting the MET signaling pathway and its associated oncogenic functions. However, the story of this compound also serves as a critical case study in drug development, highlighting the challenges of interspecies differences in drug metabolism and the limitations of preclinical toxicology models in predicting human-specific adverse events. While this compound itself did not succeed clinically, the extensive research conducted provides valuable insights for the continued development of targeted MET inhibitors and underscores the importance of comprehensive metabolic profiling in early-stage drug discovery.

References

- 1. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 6. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 7. SGX Pharmaceuticals, Inc. Selects Development Candidate For MET Tyrosine Kinase Inhibitor Program - BioSpace [biospace.com]

- 8. selleckchem.com [selleckchem.com]

- 9. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 19. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 20. Cell invasion and migration assay [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. fiercebiotech.com [fiercebiotech.com]

- 23. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into Capmatinib: A Novel MET Receptor Tyrosine Kinase Inhibitor with Potent Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Capmatinib (INC280/INCB28060), a potent and selective inhibitor of the MET receptor tyrosine kinase. Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping mutations and gene amplification, is a key oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC). Capmatinib has demonstrated significant antitumor activity in preclinical models and clinical trials, leading to its approval for the treatment of metastatic NSCLC with MET exon 14 skipping mutations. This document details the mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and key experimental methodologies used to characterize this novel therapeutic agent.

Core Mechanism of Action

Capmatinib is an ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1] The binding of its natural ligand, hepatocyte growth factor (HGF), to the MET receptor normally triggers a signaling cascade involved in cell proliferation, survival, and migration.[2] In cancer, mutations or amplification of the MET gene can lead to constitutive activation of the receptor, driving uncontrolled tumor growth.[2] Capmatinib effectively blocks the autophosphorylation of the MET receptor, thereby inhibiting the activation of downstream signaling pathways critical for tumor progression, including the RAS/RAF/MEK/ERK, PI3K/AKT, and STAT3 pathways.[3][4]

Quantitative Antitumor Activity

The preclinical and clinical efficacy of Capmatinib has been extensively evaluated. The following tables summarize key quantitative data, demonstrating its potent and selective antitumor activity.

Table 1: In Vitro Potency of Capmatinib

| Assay Type | Target/Cell Line | IC50 Value | Reference(s) |

| Cell-Free Kinase Assay | c-MET | 0.13 nM | [1][4] |

| c-MET Phosphorylation | - | ~1 nM | [4][5] |

| Cell Viability | SNU-5 (gastric cancer) | 1.2 nM | [5] |

| Cell Viability | S114 (gastric cancer) | 12.4 nM | [5] |

| Cell Viability | H441 (lung cancer) | ~0.5 nM | [5] |

| Cell Viability | U-87MG (glioblastoma) | 2 nM | [5] |

Table 2: In Vivo Efficacy of Capmatinib in Xenograft Models

| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |

| U-87MG Xenograft | Glioblastoma | 1 mg/kg, once daily | 35% | [5] |

| U-87MG Xenograft | Glioblastoma | 3 mg/kg, once daily | 76% | [5] |

Table 3: Clinical Efficacy of Capmatinib in NSCLC with METex14 Skipping (GEOMETRY mono-1 study)

| Patient Population | Endpoint | Result | Reference(s) |

| Treatment-naïve | Overall Response Rate (ORR) | 68% | |

| Previously treated | Overall Response Rate (ORR) | 41% | |

| Treatment-naïve | Median Duration of Response (DoR) | 12.6 months | |

| Previously treated | Median Duration of Response (DoR) | 9.7 months |

Pharmacokinetic Profile

Capmatinib exhibits favorable pharmacokinetic properties supporting oral administration.

Table 4: Key Pharmacokinetic Parameters of Capmatinib

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | |

| Plasma Protein Binding | ~96% | [6] |

| Apparent Volume of Distribution (Vd) | 164 L | [6] |

| Elimination Half-life (t1/2) | 6.5 hours | [6] |

| Metabolism | Primarily via CYP3A4 and aldehyde oxidase | [6] |

| Excretion | ~78% in feces, ~22% in urine | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used in the evaluation of Capmatinib.

c-MET Kinase Assay

This assay quantifies the ability of Capmatinib to inhibit the enzymatic activity of the c-MET kinase in a cell-free system.

Materials:

-

Recombinant human c-MET kinase domain

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Capmatinib (or other test compounds)

-

384-well plates

-

Kinase activity detection reagent (e.g., ADP-Glo™, Promega)

Procedure:

-

Prepare serial dilutions of Capmatinib in DMSO.

-

Add 1 µL of the diluted compound to the wells of a 384-well plate.

-

Prepare a master mix containing the c-MET kinase, peptide substrate, and kinase buffer.

-

Add 10 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for c-MET.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[1]

Cell Viability Assay

This assay assesses the effect of Capmatinib on the proliferation and survival of cancer cells.

Materials:

-

Cancer cell lines with known MET status (e.g., SNU-5, H441)

-

Complete cell culture medium

-

Capmatinib

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega; or MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Capmatinib in cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of Capmatinib.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or absorbance using a plate reader.

-

Determine the IC50 values by plotting the percentage of viable cells against the log of the drug concentration.[7][8]

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of Capmatinib in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line for tumor implantation (e.g., U-87MG)

-

Matrigel (or similar basement membrane matrix)

-

Capmatinib formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Capmatinib (at various doses) or vehicle control to the mice daily via oral gavage.

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizing the Molecular Landscape

To better understand the biological context of Capmatinib's action and the experimental approaches to its evaluation, the following diagrams have been generated using the Graphviz DOT language.

Caption: MET Signaling Pathway and the inhibitory action of Capmatinib.

Caption: Preclinical to clinical development workflow for Capmatinib.

Conclusion

Capmatinib is a highly potent and selective MET inhibitor that has demonstrated significant antitumor activity in preclinical models and has shown robust and durable clinical responses in patients with MET-driven NSCLC. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy make it a valuable therapeutic option for this patient population. The detailed experimental protocols and data presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of Capmatinib Hydrochloride? [synapse.patsnap.com]

- 3. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. aging-us.com [aging-us.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

SGX-523: An In-Depth Technical Guide on Downstream Signaling Pathway Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGX-523 is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] This document provides a comprehensive overview of the downstream signaling effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. Preclinical studies have demonstrated that this compound effectively inhibits c-Met autophosphorylation and subsequently modulates key downstream signaling cascades, including the RAS-ERK and PI3K-AKT pathways, leading to the inhibition of cell proliferation, migration, and invasion in c-Met dependent tumor models.[1][2] Despite promising preclinical activity, clinical development was halted during Phase I trials due to unforeseen renal toxicity.[3][4] This guide serves as a technical resource for understanding the preclinical mechanism of action and downstream effects of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Notes |

| c-Met IC50 | 4 nM | Cell-free kinase assay.[5][6] |

| Ki (unphosphorylated MET) | 2.7 nM | ATP-competitive inhibition.[5][6] |

| Ki (phosphorylated MET) | 23 nM | Preferential binding to the inactive enzyme conformation.[5][6] |

| Selectivity | >1,000-fold vs. >200 other protein kinases | Highly selective for c-Met.[1] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | IC50 |

| GTL16 | Gastric Carcinoma | MET Autophosphorylation | 40 nM[6] |

| A549 | Lung Carcinoma | HGF-stimulated MET Autophosphorylation | 12 nM[6] |

| NCI-H1993 | Non-Small Cell Lung Cancer | Cell Growth | 20 nM[5] |

| MKN45 | Gastric Cancer | Cell Growth | 113 nM[5] |

| Hs746T | Gastric Cancer | Cell Growth | 35 nM[5] |

Signaling Pathway Visualization

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines the methodology used to determine the IC50 of this compound against the c-Met kinase.

Materials:

-

Recombinant c-Met kinase domain (MET-KD)

-

Poly(Glu-Tyr) peptide substrate

-

ATP

-

This compound

-

Kinase-Glo Luminescent Kinase Assay Kit

-

Buffer components: HEPES, MgCl2, Bovine Serum Albumin (BSA), DMSO

Procedure:

-

Prepare a reaction mixture containing 100 mM HEPES (pH 7.5), 0.3 mg/mL poly(Glu-Tyr) peptide substrate, 10 mM MgCl2, 1 mg/mL BSA, and 20 nM MET-KD.[7]

-

Serially dilute this compound in DMSO and add to the reaction mixture. The final DMSO concentration should be maintained at 5%.[7]

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 21°C.

-

Quench the reaction by adding an equal volume of Kinase-Glo detection buffer.[7]

-

Measure luminescence using a plate-reading luminometer.

-

Analyze the results using nonlinear regression to determine the IC50 values.[7]

Cellular MET Autophosphorylation Assay

This protocol describes the method to assess the inhibitory effect of this compound on c-Met autophosphorylation in a cellular context.

Cell Lines:

-

GTL16 (gastric carcinoma, constitutive MET activation)[8]

-

A549 (lung carcinoma, HGF-inducible MET activation)[8]

Procedure:

-

Plate 1 x 10^6 cells (e.g., GTL16 or A549) and allow them to adhere.[8]

-

For inducible cell lines like A549, serum-starve the cells overnight.

-

Treat the cells with various concentrations of this compound for 1 hour.[8]

-

For inducible cell lines, stimulate with HGF (e.g., 90 ng/mL) for a short period (e.g., 15-30 minutes).[8]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform immunoblotting to detect phosphorylated c-Met (p-MET) and total c-Met.

Immunoblotting Workflow

Caption: A representative workflow for immunoblotting analysis.

Downstream Signaling Pathway Effects

This compound, through its direct inhibition of c-Met kinase activity, prevents the phosphorylation of the receptor and its subsequent activation. This blockade has significant ramifications for downstream signaling pathways that are crucial for cancer cell proliferation, survival, and motility.[2]

Inhibition of the PI3K/AKT Pathway

Upon activation, c-Met recruits adaptor proteins such as GAB1, which in turn activates phosphatidylinositol 3-kinase (PI3K).[2] PI3K then phosphorylates and activates AKT, a key regulator of cell survival and proliferation. This compound-mediated inhibition of c-Met prevents the recruitment of GAB1 and the subsequent activation of the PI3K/AKT pathway, leading to decreased cell survival and potentially inducing apoptosis.[2]

Inhibition of the RAS/MAPK Pathway

The c-Met receptor also activates the RAS/MAPK pathway via the recruitment of the GRB2-SOS complex.[2] This cascade, involving RAS, RAF, MEK, and ERK (MAPK), is a central driver of cell proliferation. By inhibiting the initial c-Met activation, this compound effectively dampens the signal transduction through this pathway, resulting in reduced cell proliferation.[9]

Induction of Apoptosis

In addition to inhibiting pro-survival signaling, this compound has been shown to activate pro-apoptotic pathways. This is evidenced by the activation of caspase-3, a key executioner caspase, in response to this compound treatment.[2][10]

Clinical Trial Overview

This compound entered Phase I clinical trials in 2008 for the treatment of advanced solid tumors.[9] The trials were designed as open-label, dose-escalation studies to evaluate the safety, tolerability, and pharmacokinetic profile of orally administered this compound.[9][11] Two dosing regimens were explored: a continuous twice-daily dosing and an intermittent schedule.[9] However, the trials were terminated due to the observation of unexpected dose-limiting renal toxicity that was not predicted by preclinical studies.[3][4]

Conclusion

This compound is a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase. Preclinical data robustly demonstrate its ability to inhibit c-Met autophosphorylation and disrupt downstream signaling through the PI3K/AKT and RAS/MAPK pathways, leading to anti-proliferative and pro-apoptotic effects in c-Met-dependent cancer models. While its clinical development was halted, the data generated from studies on this compound remain valuable for understanding the biological consequences of selective c-Met inhibition and for the development of future c-Met targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. apexbt.com [apexbt.com]

- 10. Wnt/β-catenin signaling is a key downstream mediator of MET signaling in glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijbs.com [ijbs.com]

SGX-523: A Deep Dive into the Potent and Selective c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of SGX-523, a highly selective and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Chemical Structure and Properties

This compound, a triazolopyridazine compound, demonstrates specific and potent inhibition of the c-Met kinase.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-[[6-(1-methylpyrazol-4-yl)-[2][3][4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline | [3] |

| Molecular Formula | C18H13N7S | [2][3][4][5][6] |

| Molecular Weight | 359.41 g/mol | [2][3][4][5][6] |

| CAS Number | 1022150-57-7 | [2][4][5][7] |

| Appearance | Tan crystalline solid | [1][7] |

| Solubility | Insoluble in Water and Ethanol. Soluble in DMSO (up to 7.19 mg/mL). | [2][4][5][8] |

| SMILES | CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2 | [2] |

| InChIKey | BCZUAADEACICHN-UHFFFAOYSA-N | [7][8] |

Pharmacological Properties and Mechanism of Action

This compound functions as a selective inhibitor of the c-Met receptor tyrosine kinase, a key player in cell proliferation, survival, invasion, and angiogenesis.[3][9] Its high selectivity and potent activity make it a valuable tool for cancer research.

Potency and Selectivity

This compound exhibits nanomolar potency against c-Met and remarkable selectivity over a wide range of other kinases.

Table 2: In Vitro Potency and Selectivity of this compound

| Parameter | Target | Value | Cell Line/Assay Condition | Source |

| IC50 | c-Met | 4 nM | Cell-free assay | [4][7][8][10] |

| HGF-stimulated MET autophosphorylation | 12 nM | A549 cells | [1] | |

| Constitutive MET autophosphorylation | 40 nM | GTL16 cells | [1] | |

| Ki | Unphosphorylated MET kinase domain | 2.7 nM | ATP-competitive | [1][4][10] |

| Phosphorylated MET kinase domain | 23 nM | ATP-competitive | [1][4][10] | |

| Selectivity | Other Kinases (Panel of >210) | >1,000-fold selective for c-Met | Not specified | [7][8][10] |

Mechanism of Action

This compound is an ATP-competitive inhibitor that preferentially binds to the inactive, unphosphorylated conformation of the c-Met kinase domain.[4][10] This binding stabilizes an inactive conformation of the enzyme, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[4] X-ray crystallography has revealed that this compound locks MET in a "DFG-in" conformation.[1] This selective inhibition of c-Met leads to the suppression of MET-mediated signaling, ultimately inhibiting tumor cell proliferation, survival, and migration.[4]

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a signaling cascade that is crucial for cell growth and motility. This compound effectively blocks this pathway.

References

- 1. biofargo.com [biofargo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C18H13N7S | CID 24779724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. adooq.com [adooq.com]

- 6. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. SGX 523 (5356) by Tocris, Part of Bio-Techne [bio-techne.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to Investigating the Role of MET Kinase in Cancer

For Researchers, Scientists, and Drug Development Professionals

The MET proto-oncogene, which encodes the MET receptor tyrosine kinase, is a critical regulator of a wide array of cellular processes, including proliferation, motility, migration, and invasion.[1][2] While essential for normal physiological functions like embryonic development and tissue regeneration, its aberrant activation is a well-documented driver in the development and progression of numerous human cancers.[2][3][4] Dysregulation of the MET signaling pathway can occur through various mechanisms, including gene amplification, mutations, protein overexpression, and ligand-dependent loops, often correlating with poor clinical outcomes and drug resistance.[5]

This guide provides an in-depth overview of the essential tools and methodologies used to investigate the multifaceted role of MET kinase in oncology. It details the primary signaling cascades, outlines experimental protocols for assessing MET status and activity, and summarizes the therapeutic strategies developed to target this pathway.

Mechanisms of MET Dysregulation in Cancer

Aberrant MET signaling in cancer is driven by several distinct molecular alterations. Understanding these mechanisms is crucial for selecting appropriate research models and diagnostic strategies. The primary modes of MET dysregulation are summarized below.

| Alteration Type | Functional Consequence | Commonly Associated Cancers | Primary Detection Method(s) |

| Gene Amplification | Increased MET protein overexpression, leading to ligand-independent constitutive activation.[3][6] | Non-Small Cell Lung Cancer (NSCLC), Gastric Cancer, Liver Carcinoma, Kidney Cancer.[3][7][8] | Fluorescence In Situ Hybridization (FISH), Next-Generation Sequencing (NGS) |

| Activating Mutations | Ligand-independent kinase activation and signaling. Point mutations in the kinase domain can confer sensitivity to specific inhibitors.[7][9] | Papillary Renal Cell Carcinoma, NSCLC, Childhood Hepatocellular Carcinoma.[3][7] | Next-Generation Sequencing (NGS) |

| Exon 14 Skipping | Deletion of the juxtamembrane domain responsible for CBL E3 ubiquitin ligase binding, leading to reduced MET degradation and increased protein levels.[4] | Non-Small Cell Lung Cancer (NSCLC).[6] | Next-Generation Sequencing (NGS), RT-PCR |

| Gene Fusions | Creation of a fusion protein with a partner gene (e.g., KIF5B) that promotes constitutive dimerization and kinase activation.[8][10] | Non-Small Cell Lung Cancer (NSCLC), Glioblastoma.[7][8] | Next-Generation Sequencing (NGS), FISH |

| Protein Overexpression | Increased MET receptor density on the cell surface, enhancing sensitivity to HGF and potentially leading to ligand-independent signaling.[10][11] | NSCLC, Gastric Cancer, Colorectal Cancer.[6][10] | Immunohistochemistry (IHC), Western Blot |

MET Signaling Pathways

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and undergoes autophosphorylation at multiple tyrosine residues. This creates docking sites for various adaptor proteins, leading to the activation of several key downstream signaling cascades that drive oncogenic phenotypes.[10]

The primary pathways include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway : Principally involved in cell proliferation, motility, and cell cycle progression.[1][2]

-

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway : A crucial mediator of cell survival, anti-apoptosis, and proliferation.[8]

-

Signal Transducer and Activator of Transcription 3 (STAT3) : Activation of this pathway promotes cell survival, angiogenesis, and invasion.[5][8]

References

- 1. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomarker development in MET-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MET receptor in oncology: From biomarker to therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Molecular Detection Technologies for MET in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. An Observatory for the MET Oncogene: A Guide for Targeted Therapies [mdpi.com]

- 9. Activating Point Mutations in the MET Kinase Domain Represent a Unique Molecular Subset of Lung Cancer and Other Malignancies Targetable with MET Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. youtube.com [youtube.com]

The Potent and Selective c-MET Inhibitor SGX-523 in MET-Amplified Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of SGX-523, a highly selective, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. MET amplification is a key driver of oncogenesis in various cancers, making it a critical therapeutic target. This document summarizes the preclinical data for this compound in MET-amplified cancer models, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental application. Although development of this compound was halted due to unexpected renal toxicity in Phase I clinical trials, the preclinical data remains a valuable reference for the development of c-MET inhibitors.[1][2]

Core Mechanism of Action

This compound is an orally bioavailable small molecule that potently and selectively inhibits the c-MET receptor tyrosine kinase.[3][4] It functions as an ATP-competitive inhibitor, binding to the kinase domain of MET.[4][5] Crystallographic studies have revealed that this compound stabilizes MET in a unique, inactive conformation, which is thought to be the basis for its remarkable selectivity.[4][6] The inhibitor demonstrates a higher affinity for the unphosphorylated, less active form of MET.[6][7] This targeted inhibition of MET autophosphorylation disrupts downstream signaling pathways, ultimately leading to the induction of apoptosis and the suppression of tumor cell proliferation, survival, invasion, and metastasis in MET-dependent tumors.[3][4][8]

Below is a diagram illustrating the simplified MET signaling pathway and the point of inhibition by this compound.

Caption: Simplified MET signaling pathway and this compound inhibition.

Quantitative In Vitro Efficacy

This compound demonstrates potent and selective inhibition of MET kinase activity and the proliferation of MET-amplified cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line/Target | IC50 / Ki Value | Reference |

| Kinase Inhibition | c-MET (cell-free assay) | 4 nM (IC50) | [4][6] |

| Unphosphorylated MET [MET-KD(0P)] | 2.7 nM (Ki) | [6][7] | |

| Phosphorylated MET [MET-KD(3P)] | 23 nM (Ki) | [6][7] | |

| MET Autophosphorylation | GTL16 (gastric cancer) | 40 nM (IC50) | [5][7] |

| A549 (lung cancer, HGF-stimulated) | 12 nM (IC50) | [9] | |

| Cell Proliferation | H1993 (NSCLC) | 20 nM | [7] |

| MKN45 (gastric cancer) | 113 nM | [7] | |

| Hs746T (gastric cancer) | 35 nM | [7] |

Quantitative In Vivo Efficacy

In vivo studies using xenograft models of human cancers with MET amplification have demonstrated the anti-tumor activity of orally administered this compound.

Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models

| Cancer Type | Cell Line | Dosing Regimen | Outcome | Reference |

| Gastric Cancer | GTL16 | ≥10 mg/kg, twice daily | Significant retardation of tumor growth | [6] |

| Glioblastoma | U87MG | 10 mg/kg, twice daily | Potent inhibition of tumor growth | [7] |

| Glioblastoma | U87MG | 30 mg/kg, twice daily | Clear regression of tumors | [6][7] |

| Lung Cancer | H441 | 30 mg/kg, twice daily | Retardation of tumor growth | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

MET Kinase Assay (Cell-Free)

-

Objective: To determine the direct inhibitory effect of this compound on MET kinase activity.

-

Materials: Purified MET catalytic domain, poly(Glu-Tyr) peptide substrate, ATP, this compound, 100 mM HEPES buffer (pH 7.5), 10 mM MgCl2, 1 mg/mL bovine serum albumin.

-

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl2, and bovine serum albumin.

-

Add the poly(Glu-Tyr) peptide substrate and the purified MET catalytic domain.

-

Introduce varying concentrations of this compound to the reaction mixtures.

-

Initiate the kinase reaction by adding ATP.

-

Measure the initial rate constants of the reaction at 21°C.

-

Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of MET kinase activity.[6]

-

Cell Viability Assay

-

Objective: To assess the effect of this compound on the proliferation of MET-amplified cancer cells.

-

Materials: MET-amplified cancer cell lines (e.g., GTL16, H1993), appropriate cell culture medium and supplements, this compound, and a cell viability reagent (e.g., MTS or WST-1).

-

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

-

Calculate the IC50 value, representing the drug concentration that inhibits cell growth by 50% compared to untreated controls.

-

Below is a diagram illustrating a typical experimental workflow for a cell viability assay.

Caption: Experimental workflow for a cell viability assay.

In Vivo Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials: Immunocompromised mice (e.g., athymic nude mice), MET-amplified human cancer cells (e.g., U87MG, GTL16), this compound formulated for oral administration, vehicle control.

-

Procedure:

-

Subcutaneously implant human cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound orally at specified doses and schedules (e.g., 30 mg/kg, twice daily). The control group receives the vehicle.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like phospho-MET levels).[10]

-

Clinical Development and Discontinuation

Phase I clinical trials for this compound were initiated in 2008 to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[11][12][13] Two dosing regimens, continuous and intermittent, were explored.[13] However, the trials were terminated due to unexpected renal failure in patients receiving daily doses of ≥ 80 mg.[1] Subsequent investigations revealed that the renal toxicity was likely caused by the formation of insoluble metabolites, a phenomenon not predicted by preclinical toxicology studies in rats and dogs.[1][2] This underscores the importance of metabolite profiling and multi-species toxicology studies in drug development.

Conclusion

This compound is a potent and exquisitely selective inhibitor of the c-MET receptor tyrosine kinase, demonstrating significant anti-tumor activity in preclinical models of MET-amplified cancer.[4] The data presented in this guide highlights its potential as a targeted therapeutic agent. While its clinical development was halted, the extensive preclinical characterization of this compound provides a valuable framework and important lessons for the ongoing development of next-generation MET inhibitors for the treatment of MET-driven malignancies.

References

- 1. Unexpected renal toxicity associated with SGX523, a small molecule inhibitor of MET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. SGX523 is an exquisitely selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase with antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. biofargo.com [biofargo.com]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. fiercebiotech.com [fiercebiotech.com]

The Role of SGX-523 in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGX-523 is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway is a critical regulator of cell growth, survival, and motility, and its aberrant activation is implicated in the development and progression of numerous cancers. This compound exerts its anti-tumor effects primarily through the induction of apoptosis in cancer cells that are dependent on c-Met signaling. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its key quantitative parameters.

Introduction to this compound and the c-Met Pathway

The hepatocyte growth factor (HGF)/c-Met signaling axis plays a crucial role in normal physiological processes, including embryonic development, tissue regeneration, and wound healing. However, dysregulation of this pathway, through c-Met overexpression, amplification, or mutation, is a common oncogenic driver in a variety of solid tumors. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This leads to the activation of several key intracellular pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways, which promote cell proliferation, survival, and invasion.[1][2][3]

This compound was developed as a small molecule inhibitor designed to specifically target the ATP-binding pocket of the c-Met kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[4][5] Its high selectivity for c-Met over other kinases minimizes off-target effects, making it a valuable tool for studying c-Met-driven malignancies and a potential therapeutic agent.[4][5] A key consequence of c-Met inhibition by this compound in dependent cancer cells is the induction of programmed cell death, or apoptosis.

Mechanism of this compound-Induced Apoptosis

The primary mechanism by which this compound induces apoptosis is through the inhibition of the pro-survival signals emanating from an activated c-Met receptor. By blocking the phosphorylation of c-Met, this compound effectively shuts down the downstream PI3K/Akt and MAPK/ERK pathways.[6]

The PI3K/Akt pathway is a major contributor to cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including Bad and Forkhead box protein O1 (FOXO1). Akt also promotes the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. Inhibition of this pathway by this compound leads to the de-repression of pro-apoptotic factors and a decrease in the expression of anti-apoptotic proteins, thereby tipping the cellular balance towards apoptosis.

The MAPK/ERK pathway also contributes to cell survival and proliferation. While its role in apoptosis is more complex and context-dependent, its inhibition by this compound can lead to cell cycle arrest and, in some cases, apoptosis.

The culmination of the inhibition of these pro-survival pathways is the activation of the intrinsic apoptotic cascade. This is characterized by the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis. Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Signaling Pathway Diagram

Caption: this compound inhibits c-Met, blocking pro-survival pathways and inducing apoptosis.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line / Assay Conditions | Reference |

| c-Met IC50 | 4 nM | Cell-free kinase assay | [5][7][8] |

| c-Met Ki (unphosphorylated) | 2.7 nM | ATP-competitive inhibition assay | [9] |

| c-Met Ki (phosphorylated) | 23 nM | ATP-competitive inhibition assay | [9] |

| Selectivity | >1,000-fold vs. a panel of >200 other kinases | Kinase screening panel | [5][7] |

| RON IC50 | >10 µM | Cell-free kinase assay | [9] |

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (MET Autophosphorylation) | 12 nM | A549 (Lung Carcinoma) | [10] |

| IC50 (MET Autophosphorylation) | 40 nM | GTL-16 (Gastric Carcinoma) | [10] |

| EC50 (Cell Viability) | 5 - 113 nM | Various MET-dependent cell lines | [8] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Nude Mice | Human Glioblastoma Xenograft (U87) | 10-100 mg/kg, oral, twice daily | Dose-dependent tumor growth inhibition | [8] |

| Nude Mice | Human Lung Cancer Xenograft (H441) | 30 mg/kg, oral, twice daily | Tumor growth retardation | |

| Nude Mice | Human Gastric Cancer Xenograft (GTL-16) | 10-100 mg/kg, oral, twice daily | Dose-dependent tumor growth inhibition | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on c-Met kinase activity.

Materials:

-

Recombinant human c-Met kinase domain

-

This compound

-

ATP

-

Poly (Glu, Tyr) substrate

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader (luminometer)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the c-Met kinase, the peptide substrate, and the this compound dilution in kinase buffer.

-

Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., at the Km for ATP).

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

c-Met dependent cancer cell line (e.g., GTL-16, Hs746T)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom white plates

-

Microplate reader (luminometer)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the EC50 value from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

c-Met dependent cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)

-

Propidium Iodide (PI) solution

-

Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle control (DMSO).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Diagram

Caption: A typical workflow for investigating the pro-apoptotic effects of this compound.

Conclusion

This compound is a highly selective and potent c-Met inhibitor that effectively induces apoptosis in c-Met-dependent cancer cells. Its mechanism of action involves the targeted inhibition of c-Met autophosphorylation, leading to the suppression of critical pro-survival signaling pathways, namely the PI3K/Akt and MAPK pathways. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols for studying the pro-apoptotic effects of this compound. This information serves as a valuable resource for researchers and drug development professionals working to understand and exploit the therapeutic potential of targeting the c-Met pathway in cancer.

References

- 1. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]